molecular formula C16H13NO2 B12456555 N-[4-(1-benzofuran-2-yl)phenyl]acetamide

N-[4-(1-benzofuran-2-yl)phenyl]acetamide

Cat. No.: B12456555
M. Wt: 251.28 g/mol
InChI Key: VYDIGHPOFMPCJD-UHFFFAOYSA-N
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Description

N-[4-(1-Benzofuran-2-yl)phenyl]acetamide is an acetamide derivative featuring a benzofuran moiety attached to the para position of the phenyl ring. Benzofuran, a bicyclic heteroaromatic system, confers unique electronic and steric properties to the molecule, influencing its pharmacological and physicochemical behavior. This compound is of interest due to its structural similarity to bioactive amides, which often exhibit analgesic, anti-inflammatory, or antimicrobial activities .

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

N-[4-(1-benzofuran-2-yl)phenyl]acetamide

InChI

InChI=1S/C16H13NO2/c1-11(18)17-14-8-6-12(7-9-14)16-10-13-4-2-3-5-15(13)19-16/h2-10H,1H3,(H,17,18)

InChI Key

VYDIGHPOFMPCJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-yl)phenyl]acetamide typically involves the condensation of 1-benzofuran-2-ylamine with 4-acetylphenylamine under specific reaction conditions. One common method is the Claisen–Schmidt condensation reaction, which is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-benzofuran-2-yl)phenyl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-[4-(1-benzofuran-2-yl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(1-benzofuran-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Modifications

Several N-phenylacetamide derivatives with sulfonamide substituents have been synthesized and evaluated pharmacologically:

  • N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) : Demonstrated analgesic activity comparable to paracetamol, attributed to the piperazinylsulfonyl group, which enhances receptor interaction .
  • N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (36) and N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37): Exhibited anti-hypernociceptive activity in inflammatory pain models. The sulfonamide group improves solubility and bioavailability compared to the benzofuran-containing parent compound .

Key Difference : The sulfonamide derivatives (35–37) prioritize polar interactions via the sulfonyl group, whereas the benzofuran in N-[4-(1-benzofuran-2-yl)phenyl]acetamide enhances π-π stacking and hydrophobic interactions.

Analogues with Heterocyclic Substituents

  • N-(4-(N-(Benzofuran-5-yl)sulfamoyl)phenyl)acetamide (4s): Contains a benzofuran-5-yl group linked via a sulfamoyl bridge.
  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide : Features dichlorophenyl and pyrazolyl groups. X-ray crystallography reveals significant conformational flexibility due to dihedral angles (44.5°–77.5°) between aromatic rings, which may enhance binding to multiple targets .

Analogues with Halogen or Electron-Withdrawing Groups

  • N-[(1S)-1-[4-(1-Chloro-2-cyclopropyl-ethyl)phenyl]ethyl]-2,2,2-trifluoro-acetamide (26) : Incorporates a trifluoroacetamide group, which increases metabolic stability but reduces solubility due to hydrophobicity .
  • N-(4-Hydroxyphenyl)acetamide : The hydroxyl group enhances polarity and hydrogen-bonding capacity, improving water solubility but limiting blood-brain barrier penetration compared to the benzofuran analogue .

Key Difference : The benzofuran group balances lipophilicity and aromaticity, enabling moderate solubility and CNS activity.

Analogues with Thiol Functionalization

  • 2-Mercapto-N-(4-(phenylamino)phenyl)acetamide: The thiol (-SH) group introduces redox activity and metal-binding capacity, which may confer antioxidant properties but also increase susceptibility to oxidation .

Key Difference : The absence of a thiol group in this compound improves stability under physiological conditions.

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